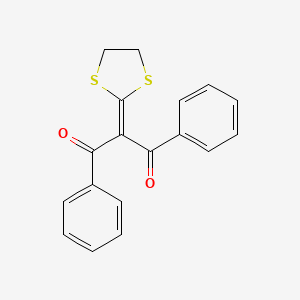
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is an organic compound characterized by the presence of a dithiolane ring and a diphenylpropanedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction conditions often include refluxing the mixture with vigorous stirring for several hours to achieve high yields . An environmentally friendly method has also been developed, which involves the use of water as a solvent and phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents and catalysts are likely to be emphasized in large-scale production to minimize environmental impact and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is unique due to its combination of a dithiolane ring and a diphenylpropanedione moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H14O2S2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-ylidene)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C18H14O2S2/c19-16(13-7-3-1-4-8-13)15(18-21-11-12-22-18)17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
XILIJTODMPBTMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13369124.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13369129.png)
![5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid](/img/structure/B13369130.png)
![N-{4-[6-(acetylamino)-9H-beta-carbolin-1-yl]phenyl}acetamide](/img/structure/B13369136.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13369141.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide](/img/structure/B13369162.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)
![3-(1-adamantyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369166.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13369175.png)
![7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13369190.png)
